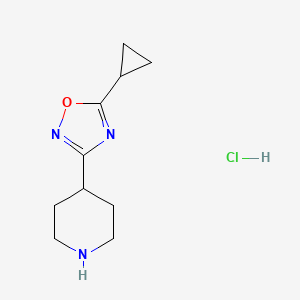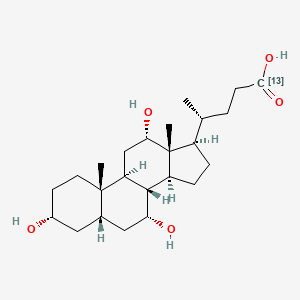![molecular formula C9H12ClNOS B1468388 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol CAS No. 1342202-62-3](/img/structure/B1468388.png)
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol
Overview
Description
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is a chemical compound with the molecular formula C9H12ClNOS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol is characterized by a pyrrolidine ring attached to a chlorothiophene group . The InChI code for this compound is 1S/C8H8ClN3S/c9-7-2-1-6 (13-7)5-12-8 (10)3-4-11-12/h1-4H,5,10H2 .Scientific Research Applications
Anticancer Agent Discovery
A study by Zhang et al. (2005) on a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, highlighted its potential as an apoptosis inducer and anticancer agent. The compound demonstrated activity against breast and colorectal cancer cell lines, indicating the therapeutic potential of chlorothiophenyl-substituted compounds in cancer treatment (Zhang et al., 2005).
Synthesis of Agrochemicals or Medicinal Compounds
Ghelfi et al. (2003) explored the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones, highlighting their usefulness in preparing agrochemicals or medicinal compounds. This study underscores the importance of pyrrolidin-2-ones and their derivatives in developing new chemicals for agricultural and medicinal applications (Ghelfi et al., 2003).
Molecular Structure and Conformational Studies
Laurella and Erben (2016) focused on the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species, revealing the significance of intramolecular OH⋯N hydrogen bonding. Although not directly related to "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol," this study provides insights into the structural and conformational analysis crucial for understanding the chemical behavior of similar compounds (Laurella & Erben, 2016).
Organocatalysis
Research by Cui Yan-fang (2008) on a derivative of a new chiral organocatalyst demonstrates the relevance of pyrrolidin-2-ylmethyl compounds in catalysis, particularly in asymmetric Michael addition reactions. This highlights the potential application of "1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol" and similar compounds in facilitating chemical reactions with high yield and enantioselectivity (Cui Yan-fang, 2008).
properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNOS/c10-9-2-1-8(13-9)6-11-4-3-7(12)5-11/h1-2,7,12H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWXDDUGIXQGBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,7-Diazabicyclo[3.3.1]nonan-9-one dihydrochloride](/img/structure/B1468306.png)
![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1468309.png)







![1-[5-Bromo-2-(methylsulfanyl)phenyl]methanamine hydrochloride](/img/structure/B1468320.png)

![Methyl 2-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B1468325.png)
